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For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

phenyltrimethylammonium cation, a quaternary ammonium compound with applications in

organic synthesis and material science. This document is intended for researchers, scientists,

and drug development professionals, offering a centralized resource for its characterization by

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction
Phenyltrimethylammonium and its salts are versatile compounds utilized as phase-transfer

catalysts, supporting electrolytes, and precursors in the synthesis of more complex molecules.

Accurate and thorough characterization of this compound is crucial for its effective application

and for quality control in its synthesis. This guide presents its spectroscopic signature through

¹H NMR, ¹³C NMR, IR, and mass spectrometry, complete with experimental protocols and data

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of

phenyltrimethylammonium by providing information about the chemical environment of its

hydrogen and carbon atoms.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of the phenyltrimethylammonium cation is characterized by signals

corresponding to the aromatic protons of the phenyl group and the protons of the three methyl

groups attached to the nitrogen atom. The chemical shifts can vary slightly depending on the

counter-ion and the solvent used.

Table 1: ¹H NMR Spectroscopic Data for Phenyltrimethylammonium Tribromide in DMSO-d₆

Chemical Shift (ppm) Multiplicity Assignment

~7.60 - 7.98 Multiplet Aromatic protons (C₆H₅)[1]

3.62 Singlet Methyl protons (-N(CH₃)₃)[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the

phenyltrimethylammonium cation. The spectrum will show distinct signals for the methyl

carbons and the carbons of the phenyl ring.

Table 2: ¹³C NMR Spectroscopic Data for Phenyltrimethylammonium

Chemical Shift (ppm) Assignment

Data not available in search results C1 (ipso)

Data not available in search results C2, C6 (ortho)

Data not available in search results C3, C5 (meta)

Data not available in search results C4 (para)

Data not available in search results -N(CH₃)₃

Note: Specific chemical shift values for the ¹³C NMR of phenyltrimethylammonium were not

found in the provided search results. Researchers are advised to consult spectral databases

such as the Spectral Database for Organic Compounds (SDBS) for this information.
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Sample Preparation: A sample of the phenyltrimethylammonium salt (e.g., chloride, bromide,

or iodide) is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or

Dimethyl Sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal

standard for referencing the chemical shifts to 0 ppm.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-

decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique

carbon atom.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of phenyltrimethylammonium chloride shows characteristic absorption bands for

the aromatic ring and the quaternary ammonium group.

Table 3: Key IR Absorption Bands for Phenyltrimethylammonium Chloride

Wavenumber (cm⁻¹) Vibration Type Functional Group

~3000 C-H Stretch Aromatic

~1600, ~1480 C=C Stretch Aromatic Ring

~1480 C-N Stretch Quaternary Ammonium

~770, ~700 C-H Bend (out-of-plane) Monosubstituted Benzene

Note: The IR spectrum for phenyltrimethylammonium chloride is available on the NIST

WebBook. The data presented here is a summary of expected characteristic peaks.

Experimental Protocol for IR Spectroscopy
Sample Preparation (Solid Samples): As phenyltrimethylammonium salts are typically solids,

one of the following methods is commonly used:

KBr Pellet: A small amount of the sample is finely ground with potassium bromide (KBr) and

pressed into a thin, transparent pellet.
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Nujol Mull: The sample is ground to a fine paste with Nujol (a mineral oil). This mull is then

placed between two salt plates (e.g., NaCl or KBr).

Thin Solid Film: The solid sample is dissolved in a volatile solvent, and a drop of the solution

is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the

compound on the plate.

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer,

and the spectrum is recorded. A background spectrum of the sample matrix (e.g., KBr pellet or

salt plates with Nujol) is typically recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact

molecule and its fragments, allowing for the determination of the molecular weight and

structural elucidation.

Electron Ionization (EI) Mass Spectrometry
In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and

extensive fragmentation. The mass spectrum of phenyltrimethylammonium chloride is

available in the NIST database.

Table 4: Major Fragments in the EI Mass Spectrum of Phenyltrimethylammonium

m/z Proposed Fragment

135

[C₉H₁₃N]⁺• (Molecular ion of N,N-

dimethylaniline, a potential rearrangement

product)

121 [C₈H₁₁N]⁺•

77 [C₆H₅]⁺ (Phenyl cation)

58 [C₃H₈N]⁺

Note: This is a representative list of potential fragments. The fragmentation of quaternary

ammonium salts under EI can be complex and may involve rearrangements.
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Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically results in the observation of the intact cation.

Table 5: ESI-MS Data for the Phenyltrimethylammonium Cation

m/z Ion

136.11 [C₉H₁₄N]⁺

Fragmentation in ESI-MS/MS: Collision-induced dissociation (CID) of the [M]⁺ ion (m/z 136)

can provide further structural information.

Table 6: Key Fragments in the ESI-MS/MS of Phenyltrimethylammonium Cation

Precursor m/z Fragment m/z Proposed Neutral Loss

136 121 CH₃

136 120 CH₄

Experimental Protocol for Mass Spectrometry
Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, typically via

a direct insertion probe or as the effluent from a gas chromatograph. The sample is vaporized

and then ionized by a beam of 70 eV electrons. The resulting ions are separated by their m/z

ratio and detected.

Electrospray Ionization (ESI-MS): A solution of the phenyltrimethylammonium salt is infused

into the ESI source. A high voltage is applied to the solution, causing it to form a fine spray of

charged droplets. As the solvent evaporates, the analyte ions are released into the gas phase

and directed into the mass analyzer. For MS/MS experiments, the ion of interest (e.g., m/z 136)

is selected and subjected to collisions with an inert gas to induce fragmentation.

Logical Workflow for Spectroscopic
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of phenyltrimethylammonium.
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Spectroscopic analysis workflow.

Conclusion
This guide provides a consolidated resource of the key spectroscopic data for

phenyltrimethylammonium. The presented NMR, IR, and MS data, along with the outlined

experimental protocols, will aid researchers in the unambiguous identification and

characterization of this important chemical compound. The complementary nature of these

techniques provides a robust and comprehensive understanding of its molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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